molecular formula C12H17ClN2 B1351554 1-[1-(4-Chlorophenyl)ethyl]piperazine CAS No. 512776-10-2

1-[1-(4-Chlorophenyl)ethyl]piperazine

Cat. No.: B1351554
CAS No.: 512776-10-2
M. Wt: 224.73 g/mol
InChI Key: TXDDMVIATVZSAM-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)ethyl]piperazine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including 1-[1-(4-Chlorophenyl)ethyl]piperazine, have been clinically applied in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. Their distribution in tissues and brain targets suggests a significant role in the pharmacological action of arylpiperazine derivatives (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine and its analogs have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The review on piperazine's role as a vital building block in anti-TB molecules provides insights into the design and structure-activity relationship, aiding the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives for Therapeutic Use

The therapeutic applications of piperazine derivatives extend to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus has been highlighted as a crucial factor in the medicinal potential of resultant molecules (Rathi et al., 2016).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone derivative, is undergoing clinical studies for tuberculosis treatment. This review summarizes the development of Macozinone, its target mechanism, and the results of pilot clinical studies, raising optimism for its future in TB drug regimens (Makarov & Mikušová, 2020).

Piperazine and Morpholine in Medicinal Chemistry

Piperazine and morpholine analogues have shown a broad spectrum of pharmaceutical applications. This review presents current trends in synthesis and pharmacophoric activities of these analogues, indicating their significant potential in drug discovery (Mohammed et al., 2015).

Biochemical Analysis

Biochemical Properties

1-[1-(4-Chlorophenyl)ethyl]piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, where it acts as an agonist . These interactions influence the signaling pathways mediated by these receptors, affecting neurotransmitter release and modulation. Additionally, this compound has been observed to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound modulates cell signaling pathways by activating serotonin receptors, leading to altered neurotransmitter release and synaptic plasticity . It also influences gene expression by modulating transcription factors associated with serotonin signaling. In non-neuronal cells, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, inducing conformational changes that activate downstream signaling cascades . This binding leads to the activation of G-proteins and subsequent modulation of second messengers such as cyclic AMP (cAMP). Additionally, the inhibition of monoamine oxidase by this compound prevents the degradation of monoamines, resulting in increased neurotransmitter levels and prolonged receptor activation . These molecular interactions collectively contribute to the compound’s pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns . These temporal effects are crucial for understanding the compound’s long-term impact on cellular physiology.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and antidepressant-like effects, likely due to its interaction with serotonin receptors . At higher doses, it can induce adverse effects such as hyperactivity, tremors, and even neurotoxicity . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDDMVIATVZSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389906
Record name 1-[1-(4-chlorophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512776-10-2
Record name 1-[1-(4-chlorophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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